molecular formula C26H25N5O B2718866 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide CAS No. 923122-75-2

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide

Cat. No.: B2718866
CAS No.: 923122-75-2
M. Wt: 423.52
InChI Key: PRCMSGRDLBBMKM-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of 409.5 g/mol. The IUPAC name is N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide, which highlights its complex structure featuring a pyrimidine ring, a pyrrolidine group, and a naphthalene moiety.

PropertyValue
Molecular FormulaC21H23N5O2S
Molecular Weight409.5 g/mol
IUPAC NameN-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
InChI KeyVYJDKHVBTRABQZ-UHFFFAOYSA-N

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against various diseases.
  • Receptor Modulation : The compound acts as an antagonist of the vanilloid receptor 1 (TRPV1) and modulates the insulin-like growth factor 1 receptor (IGF1R), impacting pathways involved in pain perception and cellular growth regulation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antitumor Activity :
In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy against chronic myelogenous leukemia (CML) models, where it induced complete tumor regression at multiple dose levels without significant toxicity .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects :
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of adenosine receptors by the compound may contribute to its protective effects against neuronal damage .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Cancer Treatment : A study involving xenograft models demonstrated that the compound could significantly reduce tumor size in CML, showcasing its potential as an effective anticancer agent.
  • Pain Management : In animal models, this compound exhibited analgesic properties through TRPV1 antagonism, suggesting its utility in pain management therapies .
  • Metabolic Disorders : Research has explored its role in modulating insulin signaling pathways, indicating potential benefits for metabolic disorders such as diabetes .

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-18-16-24(31-14-4-5-15-31)30-26(27-18)29-23-12-10-22(11-13-23)28-25(32)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCMSGRDLBBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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